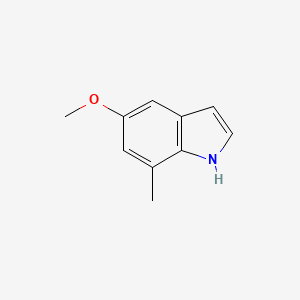

5-Methoxy-7-methyl-1H-indole

概要

説明

5-Methoxy-7-methyl-1H-indole is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-7-methyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available starting materials such as 5-methoxyindole and 7-methylindole.

Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors where the reagents are mixed and reacted under controlled conditions.

Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction parameters and product quality.

化学反応の分析

Types of Reactions: 5-Methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens, nitro groups, or sulfonyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced indole derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.

科学的研究の応用

Neuroprotective Properties

Research indicates that 5-Methoxy-7-methyl-1H-indole exhibits neuroprotective effects by reducing oxidative stress and enhancing long-term potentiation, which are essential for brain health. It has been identified as a candidate for developing treatments for neurological disorders such as stroke and neurodegenerative diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against Gram-positive bacteria and fungi. For instance, analogues of this compound demonstrated strong activity against Staphylococcus aureus and Cryptococcus neoformans while exhibiting low cytotoxicity .

Table 2: Antimicrobial Activity of this compound Analogues

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methoxy-7-methyl | Staphylococcus aureus | 6.25 µM |

| 5-Methoxy-7-methyl | Cryptococcus neoformans | 1.1 µM |

| 5-Methoxy-substituted | Pseudomonas aeruginosa | Strong antibiotic enhancement observed |

Drug Development

Due to its biological activity, particularly as a cytochrome P450 inhibitor, this compound is valuable in drug development for optimizing pharmacokinetics and enhancing therapeutic efficacy. Its derivatives have been explored for anti-tumor and anti-inflammatory properties, indicating its potential in cancer therapy and inflammation management.

Industrial Applications

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its derivatives are being explored as active ingredients in various products due to their unique chemical properties.

Case Studies

Recent studies have highlighted the efficacy of this compound derivatives in treating specific conditions:

Case Study: Neuroprotection

A study demonstrated that derivatives of this compound could protect SH-SY5Y cells from oxidative stress-induced toxicity, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Case Study: Antimicrobial Enhancement

Another investigation revealed that certain analogues enhanced the effectiveness of tetracycline antibiotics against Pseudomonas aeruginosa, showcasing their potential in combating antibiotic resistance .

作用機序

The mechanism of action of 5-Methoxy-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound can influence signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.

類似化合物との比較

5-Methoxyindole: Lacks the methyl group at the 7-position.

7-Methylindole: Lacks the methoxy group at the 5-position.

Indole: The parent compound without any substitutions.

Uniqueness: 5-Methoxy-7-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.

生物活性

5-Methoxy-7-methyl-1H-indole (CAS No. 61019-05-4) is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring. This unique substitution pattern influences its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Studies have shown that this compound can reduce oxidative stress and enhance long-term potentiation, which are critical for brain health. Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : The compound has demonstrated strong antioxidant capabilities, inhibiting lipid peroxidation and scavenging free radicals, which are essential in preventing cellular damage .

- MAO-B Inhibition : It has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. This inhibition suggests potential in treating conditions like depression and Parkinson's disease .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Cellular Pathways : The compound interacts with mitochondrial dihydrolipoamide dehydrogenase, influencing cellular energy metabolism and potentially enhancing neuroprotective effects.

- Blood-Brain Barrier (BBB) Penetration : Research indicates that some derivatives can increase permeability across the BBB while maintaining tight junction integrity, which is crucial for drug delivery to the central nervous system .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound enhances its biological properties compared to other indole derivatives.

Case Studies

- Neuroprotection in SH-SY5Y Cells : A study demonstrated that this compound significantly reduced neurotoxicity induced by oxidative stress in SH-SY5Y neuronal cells, highlighting its potential use in neurodegenerative disease treatment .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that derivatives of this compound exhibited IC50 values in the low micromolar range against various human cancer cell lines, indicating promising anticancer activity .

特性

IUPAC Name |

5-methoxy-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-9(12-2)6-8-3-4-11-10(7)8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPVRHHGKCQSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491730 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61019-05-4 | |

| Record name | 5-Methoxy-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。